molecular formula C13H13NO2 B555659 3-(2-Naphthyl)-D-alanine CAS No. 76985-09-6

3-(2-Naphthyl)-D-alanine

Cat. No. B555659
CAS RN: 76985-09-6
M. Wt: 215,25 g/mole
InChI Key: JPZXHKDZASGCLU-GFCCVEGCSA-N
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Description

3-(2-Naphthyl)-D-alanine is an unnatural amino acid. The L-enantiomer has been incorporated into E. coli, allowing for further understanding of protein function .


Synthesis Analysis

The chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine was achieved by an aminotransferase from the extreme thermophile, Thermococcus profundus. The synthesis involved transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C, resulting in the formation of Nal precipitate .


Molecular Structure Analysis

The molecular structure of 3-(2-Naphthyl)-D-alanine can be found in various chemical databases .


Chemical Reactions Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .

Scientific Research Applications

  • Synthesis and Biological Activities in Medicinal Chemistry : 3-(2-Naphthyl)-D-alanine has been utilized in the synthesis of cholecystokinin analogs. These analogs show promise as full agonists with reduced potencies on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

  • Applications in Enzyme Catalysis for Unnatural Amino Acids : It has been used in multistep enzyme-catalyzed reactions, demonstrating its importance in obtaining enantiomerically pure isomers of synthetic α-amino acids, crucial for drug discovery research (D’Arrigo & Tessaro, 2012).

  • Radioisotope Labeling in Biochemical Studies : This compound has been used in the synthesis of high specific activity specifically labeled tritiated peptides, offering insights into the labeling of peptides for biochemical analysis (Parnes & Shelton, 1984).

  • Genetic Engineering Applications : The incorporation of 3-(2-Naphthyl)-D-alanine into proteins in Escherichia coli has been achieved, indicating its potential in expanding the genetic code and understanding protein function (Wang, Brock, & Schultz, 2002).

  • Cyclometalation in Organic Chemistry : Its application in cyclometalation reactions, important in the synthesis of complex organic compounds, has been documented (Vicente et al., 2009).

  • Computational Chemical Studies : It has been a subject in computational chemical studies for understanding chiral stationary phase models, which are significant in analytical chemistry (Topiol & Sabio, 1989).

  • Chemo-enzymatic Synthesis : Used in the chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine by aminotransferase from the extreme thermophile, Thermococcus profundus, indicating its role in enzymatic synthesis processes (Hanzawa et al., 2001).

  • Synthesis and Microbiological Activities : Research has been done on its derivatives for potential use as growth inhibitors of various microorganisms, highlighting its potential in antimicrobial studies (McCord et al., 1976).

  • Catalytic Enantioselective Synthesis : 3-(2-Naphthyl)-D-alanine has been used in catalytic enantioselective synthesis, demonstrating its importance in stereoselective organic synthesis (Jew et al., 2003).

  • Catalytic Cycloaddition Reactions : It has been employed in catalytic enantioselective cycloaddition reactions, a key area in organic synthesis (Ishihara & Fushimi, 2008).

Safety And Hazards

The safety data sheet for 3-(2-Naphthyl)-D-alanine suggests that it should not be released into the environment. It also recommends ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation .

properties

IUPAC Name

(2R)-2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313769
Record name D-3-(2-Naphthyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Naphthyl)-D-alanine

CAS RN

76985-09-6
Record name D-3-(2-Naphthyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76985-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-2-Naphthyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-3-(2-Naphthyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenepropanoic acid, α-amino-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-NAPHTHYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571V312YMY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(2-Naphthyl)-D-alanine

Citations

For This Compound
151
Citations
M Rodriguez, N Bernad, MC Galas, MF Lignon… - European journal of …, 1991 - Elsevier
Acetyl derivatives of ethyl esters of 3-(1-naphthyl)-d,l-alanine and 3-(2-naphthyl)-d,l-alanine were synthesized through a malonic condensation. Resolution of these derivatives by …
Number of citations: 15 www.sciencedirect.com
C Nerenberg, J Foreman, N Chu, MD Chaplin… - Analytical …, 1984 - Elsevier
A procedure which is suitable for the radioimmunoassay (RIA) of nafarelin ([6-(3-(2-naphthyl)-d-alanine)]-luteinizing hormone-releasing hormone) in plasma or serum at concentrations …
Number of citations: 14 www.sciencedirect.com
J Fichna, JC do-Rego, NN Chung… - Journal of medicinal …, 2007 - ACS Publications
To synthesize potent antagonists of the μ-opioid receptor, we prepared a series of endomorphin-1 and endomorphin-2 analogues with 3-(1-naphthyl)-d-alanine (d-1-Nal) or 3-(2-…
Number of citations: 52 pubs.acs.org
LE Gimenez, TA Noblin, SY Williams… - Journal of Medicinal …, 2022 - ACS Publications
Melanocortin peptides containing a 3-(2-naphthyl)-d-alanine residue in position 7 (DNal(2′) 7 ), reported as melanocortin-3 receptor (MC3R) subtype-specific agonists in two separate …
Number of citations: 5 pubs.acs.org
A Berger, M Smolarsky, N Kurn… - The Journal of Organic …, 1973 - ACS Publications
A diethyl 2-acyl (or 2-benzyloxycarbonyl) amino-2-alkyl (or 2-aralkyl) malonate is half-saponified in good yield to the dl monoester. The monoester is smoothly and quantitatively …
Number of citations: 61 pubs.acs.org
JJ Nestor Jr, TL Ho, RA Simpson… - Journal of Medicinal …, 1982 - ACS Publications
The effect of increased hydrophobicity at position 6 of luteinizing hormone-releasing hormone (LH-RH) has been investigated by the incorporation of a series of 15 very hydrophobic, …
Number of citations: 165 pubs.acs.org
J Fichna, JC do-Rego, P Kosson, J Costentin… - Biochemical …, 2005 - Elsevier
In the present study we investigated and compared the in vivo analgesia of centrally administered endomorphin-2 and morphiceptin, and their analogs modified in position 3. Two series …
Number of citations: 37 www.sciencedirect.com
PHG Wiegerinck, LWH Hofstede… - Journal of Labelled …, 2008 - Wiley Online Library
Org 37462 (1) is the active ingredient in Orgalutran ® , an innovative product that reduces the time of treatment in in vitro fertilization from four to less than two weeks. Org 37462 is a …
J Fichna, JC do-Rego, P Kosson, PW Schiller… - Biochemical and …, 2006 - Elsevier
The ability of several μ-selective opioid peptides to activate G-proteins was measured in rat thalamus membrane preparations. The μ-selective ligands used in this study were three …
Number of citations: 8 www.sciencedirect.com
T Yano, J Pinski, G Halmos… - Proceedings of the …, 1994 - National Acad Sciences
Female athymic nude mice bearing xenografts of OV-1063 human epithelial ovarian cancer cell line were treated with potent luteinizing hormone (LH)-releasing hormone (LH-RH) …
Number of citations: 106 www.pnas.org

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